molecular formula C14H28O2 B1364991 2,2-dimethyldodecanoic Acid CAS No. 2874-73-9

2,2-dimethyldodecanoic Acid

Cat. No. B1364991
CAS RN: 2874-73-9
M. Wt: 228.37 g/mol
InChI Key: DGMAZGHRQYFPHM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2,2-dimethyldodecanoic Acid is InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16) . The compound has a rotatable bond count of 10 and a complexity of 185 .


Physical And Chemical Properties Analysis

2,2-dimethyldodecanoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 334.6±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has a topological polar surface area of 37.3 Ų .

Scientific Research Applications

Novel Methyl-Branched Fatty Acids

2,2-dimethyldodecanoic acid has been characterized as a novel methyl-branched fatty acid. These fatty acids were identified for the first time in nature in a halophilic bacterium, Bacillus sp., isolated from the salt pans of Burgas, Bulgaria. The discovery of these fatty acids, including 2,2-dimethyldodecanoic acid, adds to our understanding of the diversity of fatty acids in nature and their potential biosynthetic pathways involving the selective incorporation of methylmalonyl-CoA by one of the fatty acid-synthesizing enzymes of the bacterium (Carballeira et al., 2001).

Insect Attraction and Pest Management

2,2-dimethyldodecanoic acid, in its variant forms, has been used as an attractant for longhorned beetles, specifically Prionus species. The compound serves as a sex pheromone and is potent in attracting male beetles. This characteristic has been leveraged in pest management, particularly in monitoring and potentially controlling populations of these beetles in agricultural and horticultural settings. Studies have demonstrated that synthetic blends of this compound can attract males of various Prionus species, indicating its potential as a versatile tool in pest management strategies (Barbour et al., 2011), (Rodstein et al., 2010).

Pheromone Research and Synthesis

Further research into the synthesis and field testing of 2,2-dimethyldodecanoic acid and its structural analogs has provided valuable insights into the subtleties of insect communication and pheromone-based attraction. Investigations into the synthesis of this compound and its analogs, and their effects on beetle attraction, contribute to our broader understanding of chemical ecology and the potential for manipulating insect behavior for pest management (Maki et al., 2011).

Polymer Precursors from Natural Oils

Beyond its role in the natural world and pest management, 2,2-dimethyldodecanoic acid-related compounds have also found utility in the industrial domain, particularly in the synthesis of polymer precursors from natural oils. For instance, dimethyl 1,19-nonadecanedioate, produced from the methoxycarbonylation of commercial olive, rapeseed, or sunflower oils in the presence of a catalyst, represents a step towards deriving valuable industrial compounds from renewable resources (Furst et al., 2012).

properties

IUPAC Name

2,2-dimethyldodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(2,3)13(15)16/h4-12H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMAZGHRQYFPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401390
Record name 2,2-dimethyldodecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyldodecanoic Acid

CAS RN

2874-73-9
Record name 2,2-Dimethyldodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2874-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-dimethyldodecanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyldodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Isobutyric acid (13.9 ml) was added dropwise to a mixture of 21.1 ml of 62.5% sodium hydride, 93.8 ml of diisopropylamine and 150 ml of tetrahydrofuran (THF) at 30° C. or lower. After refluxing the mixture for 30 minutes, to the mixture was added 31.0 ml of a 1.6M n-butyl lithium-hexane solution at 10° C. or lower and the mixture was stirred for 15 minutes at the same temperature and for 2 hours at room temperature. At 10° C. or lower, 5.76 g of 1-bromodecane was added dropwise to the mixture. The mixture was stirred at the same temperature for one hour and then at room temperature overnight. After adding 300 ml of ice water, the reaction mixture was washed with diethyl ether, and the aqueous layer was adjusted to pH=1 with conc. hydrochloric acid and extracted with isopropyl ether. After the extract was washed and dried, the solvent was removed under reduced pressure to give 2.36 g of 2,2-dimethyllauric acid (state: pale yellow oily product).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
Type
reactant
Reaction Step One
Quantity
93.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.76 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
BD Roth, CJ Blankley, ML Hoefle… - Journal of medicinal …, 1992 - ACS Publications
A series of fatty acid anilides was prepared, and compounds were tested fortheir ability to inhibit the enzyme acyl-CoA: cholesterol acyltransferase (ACAT) in vitro and to lower plasma …
Number of citations: 106 pubs.acs.org
S Chun, D Grudinin, D Lee, SH Kim, GR Yi… - Chemistry of …, 2009 - ACS Publications
This paper reports a continuous roll-to-roll printing of mesh patterns of silver oxide pastes on flexible polymer films and subsequent thermal treatment at 150 C of the patterned pastes to …
Number of citations: 64 pubs.acs.org
ME Harris - 2013 - wrap.warwick.ac.uk
… The red line is representative of the long chain 2’2’dimethyldodecanoic acid. The green line is representative of the methyl isobytyric acid. ....................................................................................…
Number of citations: 4 wrap.warwick.ac.uk
M Baran, KD Grimes, PA Sibbald, P Fu… - European journal of …, 2020 - Elsevier
Lipid metabolism in Mycobacterium tuberculosis (Mtb) relies on 34 fatty acid adenylating enzymes (FadDs) that can be grouped into two classes: fatty acyl-CoA ligases (FACLs) involved …
Number of citations: 18 www.sciencedirect.com
P Bhattacharjee, N Rutland, MR Iyer - Journal of Medicinal …, 2022 - ACS Publications
Sterol O-acyltransferase (SOAT) is a membrane-bound enzyme that aids the esterification of cholesterol and fatty acids to cholesterol esters. SOAT has been studied extensively as a …
Number of citations: 4 pubs.acs.org
O Cohen, E Mishani, S Rozen - Tetrahedron, 2010 - Elsevier
Organic trifluoromethyl derivatives were made from aromatic and aliphatic carboxylic acids by transforming them first into the corresponding dithioesters followed by reaction with …
Number of citations: 15 www.sciencedirect.com

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